molecular formula C32H48N2O19 B583124 Neu5Ac2-3Gal1-4-GlaNAc-OBn CAS No. 176166-22-6

Neu5Ac2-3Gal1-4-GlaNAc-OBn

Cat. No.: B583124
CAS No.: 176166-22-6
M. Wt: 764.731
InChI Key: PGWZIARJSVVTOB-HIACARENSA-N
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Description

Neu5Ac2-3Gal1-4-GlaNAc-OBn is a complex carbohydrate derivative This compound is notable for its intricate structure, which includes multiple sugar moieties and acetyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Neu5Ac2-3Gal1-4-GlaNAc-OBn typically involves multiple steps. The process begins with the preparation of the individual sugar components, which are then sequentially linked through glycosidic bonds. The reaction conditions often require the use of protecting groups to ensure selective reactions at specific hydroxyl groups. Common reagents include glycosyl donors and acceptors, along with catalysts such as Lewis acids.

Industrial Production Methods

Industrial production of this compound may involve automated synthesis techniques to ensure high yield and purity. The use of advanced chromatography methods is essential for the purification of the final product. Additionally, large-scale production may require optimization of reaction conditions to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Neu5Ac2-3Gal1-4-GlaNAc-OBn can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups to carbonyl groups.

    Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.

    Substitution: Substitution reactions can replace specific functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Conditions for substitution reactions often involve nucleophiles and electrophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.

Scientific Research Applications

Neu5Ac2-3Gal1-4-GlaNAc-OBn has several scientific research applications:

    Chemistry: It is used as a model compound for studying glycosidic bond formation and carbohydrate chemistry.

    Biology: The compound is studied for its role in cell signaling and recognition processes.

    Industry: The compound can be used in the synthesis of complex carbohydrates for various industrial applications.

Mechanism of Action

The mechanism of action of Neu5Ac2-3Gal1-4-GlaNAc-OBn involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include glycosylation and signal transduction mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • **Neu5Ac2-3Gal1-4-GlaNAc-OBn
  • N-Acetyl-3-(2-naphthyl)-D-alanine
  • N-Acetyl-3-(2-naphthyl)-L-alanine

Uniqueness

This compound is unique due to its specific combination of sugar moieties and acetyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2S,5R)-5-acetamido-2-[(2S,5S)-2-[(3S,6R)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H48N2O19/c1-13(38)33-20-16(40)8-32(31(46)47,52-27(20)22(42)17(41)9-35)53-28-23(43)18(10-36)49-30(25(28)45)51-26-19(11-37)50-29(21(24(26)44)34-14(2)39)48-12-15-6-4-3-5-7-15/h3-7,16-30,35-37,40-45H,8-12H2,1-2H3,(H,33,38)(H,34,39)(H,46,47)/t16?,17-,18?,19?,20-,21?,22-,23+,24?,25?,26-,27?,28?,29-,30+,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGWZIARJSVVTOB-ZVFNIFTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(OC(C(C3O)NC(=O)C)OCC4=CC=CC=C4)CO)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1C(C[C@@](OC1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC2[C@H](C(O[C@H](C2O)O[C@@H]3C(O[C@H](C(C3O)NC(=O)C)OCC4=CC=CC=C4)CO)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H48N2O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

764.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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